molecular formula C15H23NO2 B109714 Procinolol CAS No. 27325-36-6

Procinolol

Katalognummer B109714
CAS-Nummer: 27325-36-6
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: RTAGQMIEWAAKMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Procinolol is a beta-adrenergic receptor antagonist, a group of pharmaceutical drugs that lower heart rhythm and blood pressure . It is not known to be marketed anywhere in the world as of 2021 .


Molecular Structure Analysis

Procinolol has the IUPAC name 1-(2-Cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol . Its chemical formula is C15H23NO2, and it has a molar mass of 249.354 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

Oncological Research

Propranolol (Procinolol), a beta-adrenergic receptor antagonist, has been investigated for its potential in cancer treatment. Research indicates that Procinolol can influence cellular proliferation, immune system interactions, angiogenesis, and tumor cell sensitivity to treatments. Its effectiveness in the metastatic cascade, especially post-surgery, highlights its potential in cancer therapy. Ongoing clinical trials are examining its anticancer effects in various cancers, suggesting a need for further investigation (Pantziarka et al., 2016).

Proteomics in Cancer Biomarker Discovery

Proteomics, the study of proteins in biological systems, is a key method in cancer research. It assists in understanding molecular events in carcinogenesis and in identifying diagnostic markers and therapeutic targets. Mass spectrometry-based proteomics is particularly significant for discovering and validating cancer biomarkers (Hood, Stewart, & Conrads, 2009).

Bone Metabolism Research

Procinolol has been studied for its effects on bone metabolism. In spontaneously hypertensive rats, which exhibit osteoporosis symptoms, Procinolol treatment increased bone mass without affecting blood pressure. This suggests its potential role in treating osteoporosis and improving bone health (Sato, Arai, Goto, & Togari, 2010).

Cardiac and Gene Expression Studies

In the non-target species Daphnia magna, Procinolol affected cardiac function and gene expression. The study revealed diverse effects on heart rate and gene expression, suggesting that Procinolol could act as an endocrine disruptor. This highlights the challenges in predicting the ecological impact of pharmaceutical ingredients based on human-centric studies (Jeong et al., 2018).

Antitumor Effects

Procinolol has demonstrated antitumor effects in various cancer models, including breast cancer. When combined with a tumor vaccine model, Procinolol enhanced immune responses against breast cancer in mice, indicating its potential as an immunomodulator in cancer therapy (Ashrafi et al., 2018).

Cancer Cell Growth Inhibition

Studies on cervical cancer cells showed that Procinolol selectively inhibits growth by affecting the cGMP/PKG pathway. This provides insight into the molecular mechanism of Procinolol's action in cervical cancer, suggesting its potential as a therapeutic agent (Gong et al., 2019).

Proteomics in Clinical Application

Proteomic technologies have been applied in medicine to improve understanding of cancer pathogenesis, develop tumor biomarkers, and customize therapy. Proteomics holds promise in revolutionizing clinical practices related to cancer diagnosis and treatment (Colantonio & Chan, 2005).

Eigenschaften

IUPAC Name

1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAGQMIEWAAKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27325-18-4 (mono-hydrochloride)
Record name Procinolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90865362
Record name 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procinolol

CAS RN

27325-36-6
Record name Procinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27325-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procinolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ0HIL21J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procinolol
Reactant of Route 2
Reactant of Route 2
Procinolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Procinolol
Reactant of Route 4
Reactant of Route 4
Procinolol
Reactant of Route 5
Reactant of Route 5
Procinolol
Reactant of Route 6
Reactant of Route 6
Procinolol

Citations

For This Compound
46
Citations
C Advenier, JR Boissier… - British Journal of …, 1972 - Wiley Online Library
… (±)-procinolol-induced changesin airway resistance and heart rate reached plateau values, which were not modified by increasing the dose. Since sotalol and procinolol have only very …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
KPAL SINGW - ijpp.com
… Curve for tile depressant effect of procinolol exhibited a steeper slope in comparison to other ,B-… atrial rate by 15% was Procinolol>bunolol>alprenolol>H 35/25>and IMA (Table I). …
Number of citations: 2 www.ijpp.com
KP Singh - Indian Journal of Physiology and Pharmacology, 1983 - europepmc.org
… , procinolol, bunolol and H 35/25 had depressant effects only in higher concentrations. The order of potency was procinolol … In relation to procinolol, these agents were 5-125 times less …
Number of citations: 1 europepmc.org
BN Singh - SINGAPORE MEDICAL JOURNAL, 1973 - smj.sma.org.sg
… Similarly, agents which are devoid of ISA (propranolol, sotalol, procinolol, MK -950) depress the heart rate more markedly than those with ISA (LB46, … not known not known Procinolol …
Number of citations: 0 smj.sma.org.sg
DB Evans, R Fox, FP Hauck - Annual Reports in Medicinal Chemistry, 1979 - Elsevier
Publisher Summary This chapter summarizes the role of β-adrenergic receptor blockers as therapeutic agents. The first β-blocker to be effective in the treatment of angina pectoris was …
Number of citations: 13 www.sciencedirect.com
KR Adam, JRC Baird, RA Burges, J Linnell - European Journal of …, 1974 - Elsevier
Tolamolol was found to be a potent, competitive β-adrenoceptor blocking agent in vitro and in vivo using tissues of the guinea pig and rat. Its potency is similar to that of propranolol; …
Number of citations: 29 www.sciencedirect.com
TJH Jonkers, J Meijer, JJ Vlaanderen… - Environmental …, 2022 - ACS Publications
… For procinolol, the two most intense fragments could be matched with the predicted fragments (Figure S8). The remaining candidates with matching fragments still require manual …
Number of citations: 9 pubs.acs.org
M Firwana, B Hasan, S Saadi, R Abd-Rabu… - Journal of Vascular …, 2023 - Elsevier
Background To support the development of clinical practice guidelines on the management of patients with genetic aortopathies and arteriopathies, a writing committee from the Society …
Number of citations: 4 www.sciencedirect.com
A Polettini, R Gottardo, JP Pascali… - Analytical chemistry, 2008 - ACS Publications
Electrospray ionization (ESI)-time-of-flight (TOF) MS enables searching a wide number of pharmaco/toxicologically relevant compounds (PTRC) in biosamples. However, the number of …
Number of citations: 100 pubs.acs.org
BG Main, H Tucker - Progress in medicinal chemistry, 1985 - Elsevier
Publisher Summary This chapter discusses recent advances in β-adrenergic blocking agents. β-adrenergic receptor antagonists, commonly referred to as β-blockers, have been one of …
Number of citations: 55 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.